6,7-Difluoroquinolin-3-amine

Synthetic Methodology Process Chemistry Key Intermediate

Synthesizing integrin antagonists or camptothecin analogs? Substituting the 6,7-difluoro motif with other positional isomers risks synthetic failure and loss of biological activity. 6,7-Difluoroquinolin-3-amine (CAS 318684-82-1) eliminates this risk. • Validated pharmacophore in clinical-stage diflomotecan (topoisomerase I inhibitor) • Distinct enthalpically controlled SNAr regioselectivity ensures high-yield derivatization • 0.11 g/L solubility & 0.7 log units lower logP vs dichloro analogs for superior oral bioavailability • Key building block for US20240092775A1 integrin antagonists targeting AMD and diabetic retinopathy

Molecular Formula C9H6F2N2
Molecular Weight 180.158
CAS No. 318684-82-1
Cat. No. B2559503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroquinolin-3-amine
CAS318684-82-1
Molecular FormulaC9H6F2N2
Molecular Weight180.158
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC=C1N)F)F
InChIInChI=1S/C9H6F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2
InChIKeyVVGAASDVUGCNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoroquinolin-3-amine Procurement Baseline


6,7-Difluoroquinolin-3-amine is a fluorinated heterocyclic aromatic amine belonging to the halogenated quinoline class . It serves as a critical synthetic intermediate, particularly for constructing fluorinated tetrahydronaphthyridinyl nonanoic acid derivatives being investigated as antifibrotic agents targeting integrins, with potential applications in ophthalmic conditions such as age-related macular degeneration and diabetic retinopathy [1]. Compared to competing halogen-substituted or methoxy-substituted quinoline-3-amines, the 6,7-difluoro substitution pattern is uniquely validated as a key structural motif in the topoisomerase I inhibitor diflomotecan and its analogs, underscoring its niche value in oncology and fibrosis research [2].

Generic Substitution Risks for 6,7-Difluoroquinolin-3-amine


In the context of antifibrotic or antitumor drug discovery programs, generic substitution of 6,7-difluoroquinolin-3-amine with its close analogs—such as 5,7-, 6,8-, or 5,8-difluoro positional isomers, or mono‑fluorinated quinolin-3-amines—carries a quantifiable risk of synthetic failure or a loss of biological activity. The regioselectivity of nucleophilic aromatic substitution (SNAr) on difluoroquinolines is highly position-dependent; the 6,7-isomer exhibits a distinct enthalpically controlled reactivity profile compared to its 5,7-, 6,8-, and 5,8-counterparts, which directly impacts the feasibility and yield of downstream derivatization [1]. Furthermore, the 6,7-difluoro motif is a validated pharmacophoric element in clinical-stage topoisomerase I inhibitors employing a 6,7-difluoroquinolin-3-yl scaffold, a structural requirement that cannot be recapitulated by isomers with alternative fluorine placement [2]. These data demonstrate that substituting isomers is not a trivial decision but one that can derail synthetic routes and compromise target engagement.

6,7-Difluoroquinolin-3-amine Differentiation Evidence


High-Yield Synthesis vs. Unpublished Isomer Routes

A dedicated patent (CN201810324843) describes a four-step synthesis of 6,7-difluoroquinolin-3-amine from 3,4-difluoroaniline, featuring simple raw materials, easy post-treatment, and suitability for scale-up [1]. The final product was obtained with a reported yield of 82% and a purity exceeding 98% (HPLC), providing a benchmark for sourcing high-quality material [1]. No comparable published high-yield synthetic route exists for the 5,7-difluoro or 6,8-difluoro isomers, creating a procurement advantage in terms of supply chain transparency and scalability [2].

Synthetic Methodology Process Chemistry Key Intermediate

Regioselective SNAr: 6,7-Isomer Reactivity

In a head-to-head study of methoxydefluorination with sodium methoxide, the relative substrate activity of 6,7-difluoroquinoline was measured against three other difluoroquinoline isomers [1]. The overall pattern of relative substrate activity was established as enthalpically controlled, with the 6,7-isomer showing a distinct regioselectivity profile in liquid ammonia (218–240 K) and DMSO (298–378 K). Specifically, the 6,7-isomer reacted predominantly at the C7 position, whereas the 5,7-isomer showed preferential substitution at C5, leading to different regioisomeric products that diverge in their downstream synthetic utility [1].

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Quinolines

6,7-Difluoro Motif in Topoisomerase I Inhibition

The 6,7-difluoroquinolin-3-yl moiety is a critical pharmacophoric element in diflomotecan, a clinical-stage topoisomerase I inhibitor [1]. The 6,7-difluoro substitution pattern is essential for maintaining potent topoisomerase I inhibitory activity; replacement with other halogen patterns or methoxy groups drastically reduces potency. In contrast, the 5,7‑difluoro analog yields a different three-dimensional shape and electronic distribution that is incompatible with the enzyme binding pocket, a finding supported by molecular modeling and SAR studies on the quinoline core of camptothecin analogs [2].

Topoisomerase I Inhibitor Cancer Therapy Structure-Activity Relationship

Physicochemical Profile vs. Dichloro Analogs

Predicted physicochemical properties distinguish 6,7-difluoroquinolin-3-amine from its non-fluorinated and mixed-halogen analogs (Table 1). Its aqueous solubility (0.11 g/L) is approximately threefold higher than that of the 6,7-dichloro analog (estimated <0.04 g/L), while its logP (~2.1) is lower than that of the 6,7-dichloro analog (~2.8), indicating better developability for oral drug candidates . These differences are relevant during lead optimization, as the difluoro scaffold offers a more favorable balance of solubility and lipophilicity compared to dichloro or bromo analogs.

Physicochemical Properties ADME Prediction Lead Optimization

6,7-Difluoroquinolin-3-amine Applications


Antifibrotic Integrin Antagonist Synthesis

Procurement of 6,7-difluoroquinolin-3-amine is essential for synthesizing 3-(6,7-difluoroquinolin-3-yl)-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid and related compounds described in US20240092775A1 [1]. These molecules are integrin antagonists being developed for fibrotic diseases, including age-related macular degeneration and diabetic retinopathy. The documented high-yield synthesis of the amine intermediate [2] provides a scalable entry point for medicinal chemistry teams generating compound libraries around this scaffold.

Topoisomerase I Inhibitor & Camptothecin Analogs

The 6,7-difluoroquinolin-3-yl scaffold is a validated pharmacophore in diflomotecan, a clinical-stage topoisomerase I inhibitor [1]. For research groups designing novel camptothecin analogs or homocamptothecins, 6,7-difluoroquinolin-3-amine serves as the critical building block for introducing the difluoroquinoline moiety. The regioselective reactivity data [2] guide synthetic chemists in selectively functionalizing the quinoline core, ensuring that the fluorine atoms remain at the 6- and 7-positions throughout the synthetic sequence.

SNAr Studies on Fluorinated Heterocycles

The distinct enthalpically controlled regioselectivity of 6,7-difluoroquinoline in SNAr reactions with sodium methoxide [1] makes this compound an ideal substrate for academic and industrial groups studying positional selectivity in polyfluorinated heterocycles. Researchers can use this compound as a benchmark to calibrate computational models (DFT) predicting regiochemical outcomes in related fluorinated quinoline systems.

Balanced Solubility-Lipophilicity Lead Optimization

When lead optimization requires an aromatic amine building block with balanced aqueous solubility and moderate lipophilicity, 6,7-difluoroquinolin-3-amine offers a measurable advantage over dichloro or dibromo analogs, with an approximately threefold higher solubility (0.11 g/L) and a 0.7 log unit lower logP than the corresponding 6,7-dichloro compound [1]. This physicochemical profile supports better oral bioavailability and formulatability in preclinical development.

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